molecular formula C14H11FN2O2S2 B2971920 S-[2-[(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate CAS No. 851716-65-9

S-[2-[(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate

Cat. No. B2971920
CAS RN: 851716-65-9
M. Wt: 322.37
InChI Key: XHEATJAAAMIVPU-PEZBUJJGSA-N
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Description

S-[2-[(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate is a useful research compound. Its molecular formula is C14H11FN2O2S2 and its molecular weight is 322.37. The purity is usually 95%.
BenchChem offers high-quality S-[2-[(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about S-[2-[(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives have been explored for their corrosion inhibiting properties. Specifically, studies have shown that certain benzothiazole compounds can offer significant protection against steel corrosion in acidic environments. This efficacy is attributed to their ability to adsorb onto metal surfaces through both physical and chemical interactions, providing a barrier against corrosive agents. The effectiveness of these compounds is further supported by electrochemical impedance spectroscopy, potentiodynamic polarization, and weight loss methods, alongside quantum chemical analyses using density functional theory (DFT) to understand the molecular basis of their action (Hu et al., 2016).

Antimicrobial and Antifungal Activities

Benzothiazole derivatives have also been synthesized and tested for their antimicrobial and antifungal potentials. For instance, a series of novel benzothiazole amides have demonstrated comparable or superior activity against various bacterial and fungal strains relative to standard antibiotics such as chloramphenicol and amphotericin B. These findings highlight the potential of benzothiazole derivatives in contributing to the development of new antimicrobial agents, offering a promising direction for addressing drug-resistant infections (Pejchal et al., 2015).

Antitumor Activities

Research into benzothiazole derivatives has extended into the oncology field, where various compounds have been synthesized and evaluated for their antitumor activities. Studies have identified specific benzothiazole compounds that exert cytostatic effects against a range of malignant human cell lines, including cervical, breast, colon, and laryngeal carcinoma cells. These findings suggest a potential therapeutic application of benzothiazole derivatives in cancer treatment, warranting further investigation to fully understand their mechanism of action and therapeutic efficacy (Racané et al., 2006).

Antimycobacterial Activity

Benzothiazole compounds have shown promise in antimycobacterial applications as well. Certain synthesized fluoro benzothiazolo imidazole compounds have exhibited significant antimicrobial activity. This activity underscores the potential utility of benzothiazole derivatives in developing treatments for mycobacterial infections, such as tuberculosis, highlighting an area of medical research where these compounds could have a significant impact (Sathe et al., 2011).

properties

IUPAC Name

S-[2-[(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O2S2/c1-3-6-17-11-5-4-10(15)7-12(11)21-14(17)16-13(19)8-20-9(2)18/h1,4-5,7H,6,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHEATJAAAMIVPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(=O)N=C1N(C2=C(S1)C=C(C=C2)F)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-[2-[(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate

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